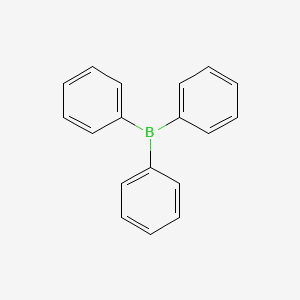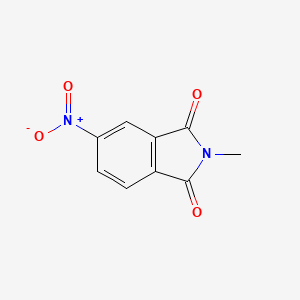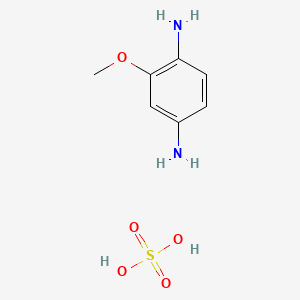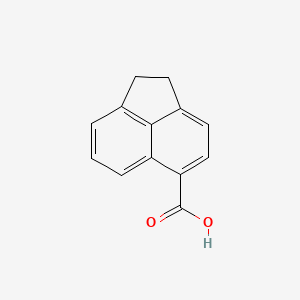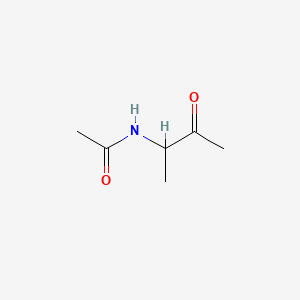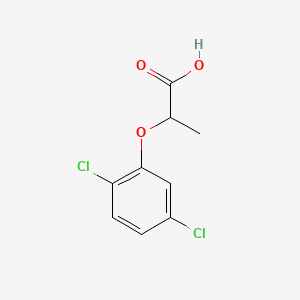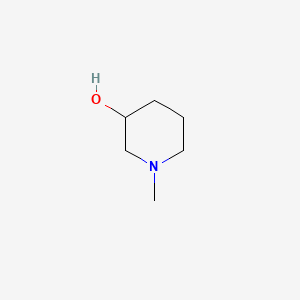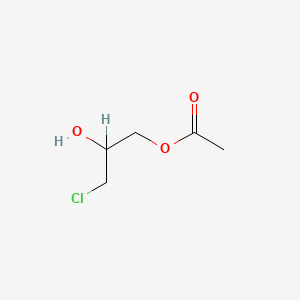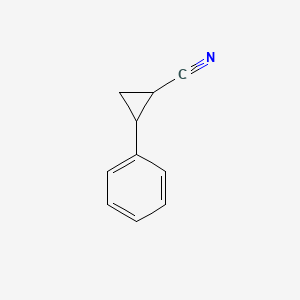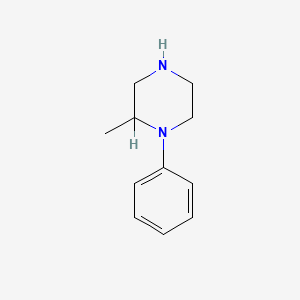
1,5-Dinitroanthraquinone
Übersicht
Beschreibung
1,5-Dinitroanthraquinone is an organic compound with the molecular formula C14H6N2O6. It is a yellow crystalline powder that is primarily used as an intermediate in the production of dyes and pigments. The compound is formed as one of the products during the nitration of anthraquinone . It has a melting point of around 200-205°C and a boiling point of approximately 420°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dinitroanthraquinone can be synthesized through the nitration of anthraquinone using a mixture of concentrated sulfuric acid and nitric acid. The process involves dissolving anthraquinone in concentrated nitric acid, followed by the addition of sulfuric acid at a controlled temperature. The reaction mixture is then gradually heated and stirred to complete the nitration process . The reaction conditions typically involve temperatures ranging from 20°C below zero to 65°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of mixed acid systems and selective precipitation techniques. The nitration process is carried out in large reactors, and the resulting mixture is subjected to selective precipitation to isolate the desired isomer . The process is designed to maximize yield and purity while minimizing the use of hazardous chemicals and reducing waste .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dinitroanthraquinone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form amino derivatives.
Substitution: It can undergo substitution reactions to form halogenated derivatives.
Decomposition: At high temperatures, it can decompose, releasing nitrogen oxides
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or platinum.
Substitution: Halogenation can be achieved using molecular bromine and nitric acid as co-reagents.
Decomposition: High temperatures are required for decomposition, typically above 200°C.
Major Products Formed
Reduction: Amino derivatives such as 1,5-diaminoanthraquinone.
Substitution: Halogenated derivatives like 3,4,7,8-tetrabromo-1,5-dinitroanthraquinone.
Decomposition: Nitrogen oxides and other gaseous products.
Wissenschaftliche Forschungsanwendungen
1,5-Dinitroanthraquinone has several applications in scientific research:
Dye and Pigment Production: It is used as an intermediate in the synthesis of various dyes and pigments.
Photodynamic Therapy: Research has explored its potential use as a photosensitizer in photodynamic therapy.
Organic Electronics: It is investigated as a component in organic electronic devices due to its electron-accepting properties.
Chelating Agent: The compound has been studied for its ability to chelate metal ions.
Wirkmechanismus
1,5-Dinitroanthraquinone functions as an electron acceptor in redox reactions. It acts by accepting electrons from other molecules, facilitating electron transfer in various chemical processes . The compound participates in electron transfer chains and redox reactions, contributing to the progression of experimental processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Dinitroanthraquinone: Another isomer of dinitroanthraquinone with similar properties but different substitution positions.
1,5-Diaminoanthraquinone: The reduced form of 1,5-Dinitroanthraquinone.
1,8-Dihydroxyanthraquinone: A hydroxylated derivative with different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications. Its electron-accepting properties make it valuable in redox reactions and organic electronics . Additionally, its role as an intermediate in dye and pigment production highlights its industrial significance .
Eigenschaften
IUPAC Name |
1,5-dinitroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)14(18)8-4-2-6-10(12(8)13)16(21)22/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMVHWDCRFNPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058869 | |
| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-35-9 | |
| Record name | 1,5-Dinitro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dinitroanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dinitroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,5-dinitroanthraquinone interesting for battery applications?
A: this compound stands out due to its dual-type multielectron reaction centers, namely nitro and carbonyl groups. [] These groups can undergo a six-electron and four-electron reduction respectively, transforming into amine and methylene groups in the presence of fluoroethylene carbonate (FEC) in the electrolyte. [] This ability to accommodate multiple electron transfers translates to a significantly higher energy density compared to many other organic electrode materials.
Q2: What kind of performance improvements have been observed with this compound in batteries?
A: Studies have demonstrated an ultrahigh specific capacity of 1321 mAh g-1 and a high voltage of ~2.62 V with this compound, resulting in a remarkable energy density of 3400 Wh kg-1. [] This performance surpasses even commercial lithium battery electrode materials, highlighting its potential for high-energy-density lithium primary battery systems.
Q3: How does the electrochemical behavior of this compound vary under different conditions?
A: Research using ionic liquids, specifically EMimBF4, as electrolytes has revealed that the electrochemical reduction of this compound is influenced by various factors. [] These include the concentration of this compound itself, the presence of water in the electrolyte, and the temperature. [] Understanding these influences is crucial for optimizing its performance in electrochemical applications.
Q4: What is the primary product of this compound's electrochemical reduction?
A: The electrochemical reduction of this compound proceeds through a one-molecule, five-step process involving the transfer of 12 electrons. [] This process primarily yields 1,5-diaminoanthraquinone as the main product. []
Q5: Are there established methods for quantifying this compound and related compounds in environmental samples?
A: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the determination of this compound alongside other anthraquinone compounds in environmental matrices like soil. [] These methods offer high sensitivity and good reproducibility, allowing for the accurate measurement of these compounds in complex samples.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
